Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, suggesting a range of potential outcomes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-{[(2-benzoylphenyl)amino]sulfonyl}thiophene-2-carboxylate . .
Preparation Methods
The synthesis of Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-benzoylbenzenesulfonamide with thiophene-2-carboxylic acid under specific reaction conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like pyridine to facilitate the formation of the desired product .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding thiol or sulfide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoyl and sulfamoyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S2/c1-25-19(22)18-16(11-12-26-18)27(23,24)20-15-10-6-5-9-14(15)17(21)13-7-3-2-4-8-13/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNFTBVQZOGGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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